molecular formula C9H21N3 B053902 (1,4-Diethylpiperazin-2-yl)methanamine CAS No. 124257-66-5

(1,4-Diethylpiperazin-2-yl)methanamine

Cat. No.: B053902
CAS No.: 124257-66-5
M. Wt: 171.28 g/mol
InChI Key: PFKFEPBMWIMCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,4-Diethylpiperazin-2-yl)methanamine is a piperazine derivative characterized by a six-membered piperazine ring with two ethyl groups substituted at the 1- and 4-positions and a methanamine (-CH₂NH₂) group at the 2-position. This structure confers unique physicochemical properties, such as moderate polarity due to the amine groups and hydrophobic contributions from the ethyl substituents. Piperazine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science, particularly due to their ability to modulate solubility, bioavailability, and receptor interactions .

Properties

CAS No.

124257-66-5

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

IUPAC Name

(1,4-diethylpiperazin-2-yl)methanamine

InChI

InChI=1S/C9H21N3/c1-3-11-5-6-12(4-2)9(7-10)8-11/h9H,3-8,10H2,1-2H3

InChI Key

PFKFEPBMWIMCAD-UHFFFAOYSA-N

SMILES

CCN1CCN(C(C1)CN)CC

Canonical SMILES

CCN1CCN(C(C1)CN)CC

Origin of Product

United States

Comparison with Similar Compounds

Solubility Trends

Evidence from solubility studies on substituted amines (e.g., N-ethyl vs. N,N-diethyl derivatives) indicates that bulkier alkyl groups reduce aqueous solubility due to increased hydrophobicity. For example:

  • Methanamine derivatives : Solubility in water decreases in the order:
    Benzenamine > N-methyl > N-ethyl > N,N-dimethyl > N,N-diethyl at 283 K .
  • Halogenated solvents: Diethyl-substituted amines exhibit higher solubility in non-polar solvents (e.g., tetrachloromethane) compared to hydrocarbons, a trend also observed in the target compound’s analogues .

Thermal Stability

Piperazine derivatives with ethyl or benzyl groups typically show enhanced thermal stability compared to unsubstituted variants, as alkyl/aryl groups stabilize the ring through steric and electronic effects .

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